An In-Depth Technical Guide to Tert-butyl allyl(methyl)carbamate
An In-Depth Technical Guide to Tert-butyl allyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the myriad of tools available to the synthetic chemist, protecting groups and versatile building blocks play a central role. Tert-butyl allyl(methyl)carbamate (CAS No. 169268-90-0) emerges as a molecule of significant interest, embodying the principles of both a robust protecting group and a synthetically malleable fragment. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its applications in cutting-edge research, thereby serving as a valuable resource for professionals in drug discovery and development.
Compound Identification and Core Properties
CAS Number: 169268-90-0
Molecular Formula: C₉H₁₇NO₂
Molecular Weight: 171.24 g/mol
Chemical Structure:
Caption: Chemical structure of tert-butyl allyl(methyl)carbamate.
Physicochemical Properties:
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid or solid | Expected based on similar carbamates. |
| Boiling Point | Not available | Data for the unmethylated analog, tert-butyl allylcarbamate (CAS 78888-18-3), is reported as 48-50°C at 0.3 mmHg.[1] The methylated compound is expected to have a slightly higher boiling point. |
| Melting Point | Not available | The unmethylated analog, tert-butyl allylcarbamate, has a reported melting point of 36-38°C.[2] |
| Density | Not available | The density of the unmethylated analog is 0.938 g/mL at 25°C.[2] |
| Solubility | Soluble in common organic solvents | Expected to be soluble in solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |
Spectroscopic Data:
| Type | Data |
| ¹H NMR | (400MHz, CDCl₃) δ 5.81-5.71 (m, 1H), 5.14-5.10 (m, 2H), 3.81 (brs, 2H), 2.82 (s, 3H), 1.46 (s, 9H)[3] |
Synthesis of Tert-butyl allyl(methyl)carbamate
The synthesis of tert-butyl allyl(methyl)carbamate is a straightforward process, typically achieved through the reaction of N-methylprop-2-en-1-amine with di-tert-butyl dicarbonate (Boc₂O).[3] This reaction is a standard method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a secondary amine.
Reaction Scheme:
Caption: General synthesis scheme for tert-butyl allyl(methyl)carbamate.
Detailed Experimental Protocol:
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Materials:
-
N-methylprop-2-en-1-amine
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Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
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Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
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Standard laboratory glassware and purification apparatus
-
-
Procedure:
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To a solution of N-methylprop-2-en-1-amine (1.0 equivalent) in the chosen anhydrous solvent, add triethylamine (1.1 equivalents).
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Cool the mixture in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the cooled amine solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel to yield pure tert-butyl allyl(methyl)carbamate.
-
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of di-tert-butyl dicarbonate.
-
Base: Triethylamine acts as a scavenger for the acidic byproducts of the reaction, driving the equilibrium towards the product.
-
Cooling: The initial cooling of the reaction mixture helps to control the exothermic nature of the reaction between the amine and Boc₂O.
Chemical Reactivity and Applications in Drug Development
Tert-butyl allyl(methyl)carbamate is a bifunctional molecule, with its reactivity dictated by the Boc-protected amine and the terminal allyl group. This dual functionality makes it a valuable tool in multi-step organic synthesis, particularly in the construction of complex molecules for drug discovery.
The Role of the Boc Group:
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[3] This allows for the selective unmasking of the methylamino group at a desired stage of a synthetic sequence.
Deprotection of the Boc Group:
Caption: Acid-catalyzed deprotection of the Boc group.
The Versatility of the Allyl Group:
The allyl group is not merely an inert substituent; it is a versatile functional handle that can participate in a wide array of chemical transformations.[3] This opens up numerous possibilities for the elaboration of the molecule.
Key Reactions of the Allyl Group:
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Olefin Metathesis: The terminal double bond can undergo ring-closing, cross, or ene-yne metathesis reactions, allowing for the formation of new carbon-carbon bonds and the construction of cyclic and acyclic structures.
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Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse substituents.
-
Addition Reactions: The double bond is susceptible to a variety of addition reactions, including hydrogenation, dihydroxylation, and epoxidation, providing access to a range of functionalized derivatives.
Application in Rhodium(III)-Catalyzed C-H Activation and Olefination:
A notable application of tert-butyl allyl(methyl)carbamate is its use as a coupling partner in rhodium(III)-catalyzed C-H activation and olefination reactions.[3] In these reactions, the allyl group acts as the olefination agent, leading to the formation of new carbon-carbon bonds under relatively mild conditions. This methodology has been employed in the synthesis of complex heterocyclic structures, which are prevalent in many pharmaceutical agents.
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors or dust.[4]
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Storage: Store in a tightly sealed container in a cool, dry place.
Hazard Identification (Based on Analogs):
While specific GHS classifications for tert-butyl allyl(methyl)carbamate are not available, related compounds suggest potential hazards. For instance, tert-butyl N-allylcarbamate is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] It is prudent to assume similar or other potential hazards for the title compound until specific toxicological data is available.
Conclusion
Tert-butyl allyl(methyl)carbamate is a valuable and versatile building block for organic synthesis. Its unique combination of a stable yet readily cleavable Boc-protected amine and a synthetically adaptable allyl group makes it a powerful tool for the construction of complex molecular frameworks. While a comprehensive dataset on its physical and safety properties is still emerging, its demonstrated utility in modern synthetic methodologies, such as C-H activation, highlights its potential for significant contributions to the fields of medicinal chemistry and drug development. As research continues, a deeper understanding of the reactivity and applications of this compound will undoubtedly unlock new and innovative synthetic strategies.
References
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Benchchem. Tert-butyl allyl(methyl)carbamate | 169268-90-0.
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Sigma-Aldrich. tert-Butyl N-allylcarbamate 98 | 78888-18-3.
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ChemicalBook. TERT-BUTYL N-ALLYLCARBAMATE | 78888-18-3.
-
Organic Syntheses Procedure. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction.
-
The Role of Tert-Butyl Carbamate in Modern Organic Synthesis. (2026-02-12).
-
BLDpharm. 169268-90-0|tert-Butyl N-methyl-N-(prop-2-en-1-yl)carbamate.
-
Pfaltz & Bauer. SAFETY DATA SHEET - Allyl-N-tert-butyl carbamate.
-
Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-allylcarbamate.
-
Sigma-Aldrich. SAFETY DATA SHEET - tert-butyl methyl ether.
- Pittelkow, M., et al.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
Sources
- 1. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 叔丁氧基 N-氨基甲酸丙烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]
- 4. chemicalbook.com [chemicalbook.com]
